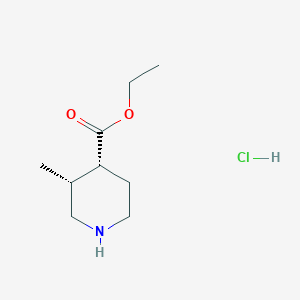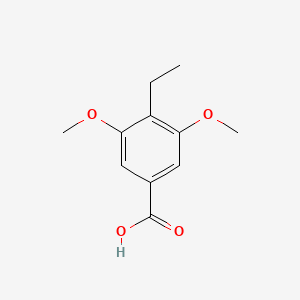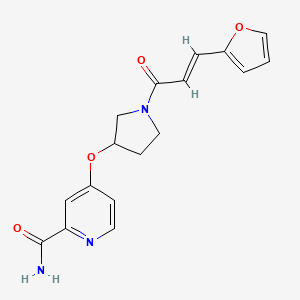
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Picolinamide and Pyrrolidine Derivatives in Therapeutics
Picolinamide, a part of the queried compound's structure, has been studied for its therapeutic potential. Pyrrolidine derivatives have shown potential in addressing anxiety disorders, a significant challenge in modern psychopharmacology. The anxiolytic action mechanism of arylpiperazine derivatives containing isonicotinic and picolinic nuclei was studied, focusing on their effects on the GABAergic and 5-HT systems. The study confirmed the anxiolytic effects of the compounds and suggested the involvement of direct 5-HT1A receptors and indirect involvement of the GABAergic system in their action mechanisms. The compounds also exerted significant agonistic effects with buspirone and diazepam, while selective 5-HT1A antagonists were able to reverse their anxiolytic effects, indicating their significant potential in therapeutic applications (Kędzierska et al., 2019).
Furan Derivatives in Dietary Exposure and Health Risks
Furan derivatives, another functional group in the queried compound, have been the subject of studies assessing health risks associated with dietary exposure. A total diet study (TDS) conducted between 2010 and 2016 assessed the risk associated with chemicals in food for non-breast-fed children aged 1 to 36 months living in France. The study analyzed heat-induced compounds such as acrylamide, furan, and polycyclic aromatic hydrocarbons (PAHs) produced mainly during the thermal processing of foods. The exposure levels to acrylamide and furan were considered of concern, requiring management measures to reduce exposure primarily by reducing the formation of heat-induced compounds during food production or preparation processes (Sirot et al., 2019).
Bioavailability and Metabolism Studies
Studies on the bioavailability, biotransformation, and excretion of compounds are crucial for understanding their behavior in biological systems and potential therapeutic applications. Acalabrutinib, a targeted covalent inhibitor, was studied for its bioavailability and metabolism characteristics. The study revealed moderate intravenous clearance and absolute bioavailability, with rapid absorption and elimination. Acalabrutinib was metabolized to more than three dozen metabolites, with primary metabolism involving oxidation of the pyrrolidine ring, thiol conjugation of the warhead, and amide hydrolysis, highlighting the complex interactions and transformations such compounds undergo in biological systems (Podoll et al., 2018).
Properties
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c18-17(22)15-10-13(5-7-19-15)24-14-6-8-20(11-14)16(21)4-3-12-2-1-9-23-12/h1-5,7,9-10,14H,6,8,11H2,(H2,18,22)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAJPHGBGSXLO-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
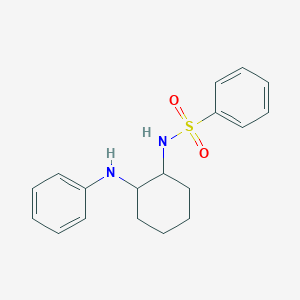
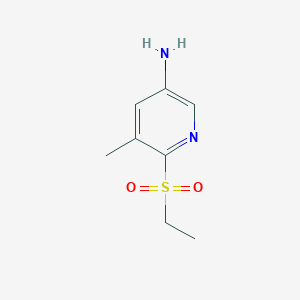
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)
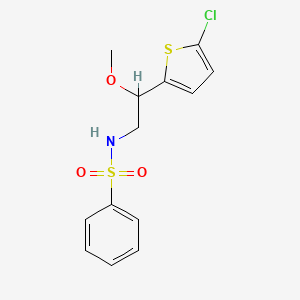
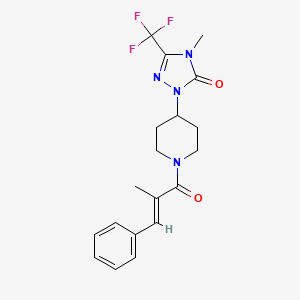
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

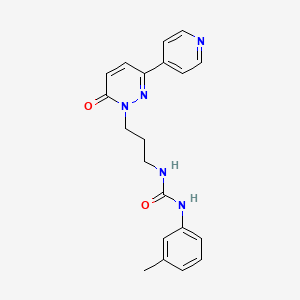

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
